Benafentrine
Overview
Description
Benafentrine is a compound with the molecular formula C23H27N3O3 . It is also known by other synonyms such as Benafentrinum and Benzafentrine .
Molecular Structure Analysis
The molecular structure of Benafentrine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for Benafentrine is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]acetamide . The molecular weight of Benafentrine is 393.5 g/mol .Scientific Research Applications
Targeted Drug Delivery for Bone Diseases and Bone Regeneration : Nanostructured particles and scaffolds, similar to Benafentrine's structure, are being studied for targeted drug delivery in bone diseases and bone regeneration. This approach has shown promising potential in improving treatment outcomes in these areas (Gu et al., 2013).
Behavioral Changes in Male Sexual Deviants : Research has shown that drugs like Benperidol and Cyproterone Acetate, which are structurally or functionally related to Benafentrine, can produce significant behavioral changes in male sexual deviants, indicating the potential application of Benafentrine in related therapeutic contexts (Murray et al., 1975).
Autonomic Nervous System Alterations : Modafinil, a drug structurally different but potentially sharing pharmacological pathways with Benafentrine, has been found to increase resting heart rate and blood pressure, suggesting that Benafentrine may similarly influence the autonomic nervous system (Taneja et al., 2005).
GnRH-Agonist Analogues for Various Conditions : Similar to Benafentrine, GnRH-agonist analogues have been approved for treating conditions like prostate cancer, endometriosis, and precocious puberty. They are also used to induce ovulation, indicating potential applications for Benafentrine in these areas (Conn & Crowley, 1991).
Drug Research and Development : The use of Positron Emission Tomography (PET) in drug research and development, including drugs like Benafentrine, can provide crucial insights into pharmacokinetic and pharmacodynamic events. This contributes significantly to drug development and understanding the molecular mechanisms underlying drug action (Fowler et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188630 | |
Record name | Benafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benafentrine | |
CAS RN |
35135-01-4 | |
Record name | Benafentrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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